2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride
Description
The compound 2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride is a structurally complex molecule featuring:
- An oxime functional group (C=N–OH), commonly associated with chelation, bioactivity, or detoxification roles in pharmaceuticals or agrochemicals.
- A 2-hydroxypropyl linker attached to a 2,6-dimethylpiperidine moiety, a structural motif often linked to enhanced lipophilicity or receptor-binding specificity in medicinal chemistry.
- A monohydrochloride salt form, improving solubility and stability for formulation purposes.
Properties
CAS No. |
67642-21-1 |
|---|---|
Molecular Formula |
C15H24ClN3O5 |
Molecular Weight |
361.82 g/mol |
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-3-[(5-nitrofuran-2-yl)methylideneamino]oxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H23N3O5.ClH/c1-11-4-3-5-12(2)17(11)9-13(19)10-22-16-8-14-6-7-15(23-14)18(20)21;/h6-8,11-13,19H,3-5,9-10H2,1-2H3;1H |
InChI Key |
OTONTHYBDVUFTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1CC(CON=CC2=CC=C(O2)[N+](=O)[O-])O)C.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves three major steps:
Formation of the 5-nitro-2-furaldehyde oxime intermediate
The starting material, 5-nitro-2-furaldehyde, undergoes an oximation reaction with hydroxylamine or a suitable hydroxylamine derivative to form the corresponding oxime. This step introduces the oxime functional group at the aldehyde position.Attachment of the 3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl moiety
The oxime intermediate is then reacted with a 3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropyl halide or equivalent electrophile to form the O-substituted oxime. This step involves nucleophilic substitution or condensation reactions under controlled conditions to ensure regioselectivity and yield.Formation of the monohydrochloride salt
The final compound is converted into its monohydrochloride salt by treatment with hydrochloric acid or a suitable acidifying agent, improving its stability and solubility for pharmaceutical applications.
Detailed Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Oximation of 5-nitro-2-furaldehyde | Hydroxylamine hydrochloride, aqueous or alcoholic solvent, pH ~5-7, temperature 0-25ºC | Mild acidic conditions to favor oxime formation; reaction time 1-4 hours |
| O-Alkylation with 3-(2,6-dimethylpiperidinyl)-2-hydroxypropyl halide | Alkyl halide (e.g., chloride or bromide), base such as triethylamine or sodium carbonate, solvent like dichloromethane or acetonitrile, temperature 25-50ºC | Controlled stoichiometry to avoid over-alkylation; inert atmosphere recommended |
| Salt formation | Concentrated HCl in ethanol or water, room temperature | Salt crystallization monitored by pH and solubility |
Representative Synthetic Scheme
- 5-Nitro-2-furaldehyde + Hydroxylamine → 5-Nitro-2-furaldehyde oxime
- 5-Nitro-2-furaldehyde oxime + 3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropyl halide → O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime
- Compound + HCl → Monohydrochloride salt
Analytical and Purification Techniques
- Chromatography: High-performance liquid chromatography (HPLC) is used to monitor the purity of intermediates and the final product.
- Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, especially the oxime and piperidinyl substituents.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
- Melting Point and Solubility: Characterization of the monohydrochloride salt for pharmaceutical formulation.
Research and Development Insights
- The choice of solvent and pH during oxime formation critically affects yield and purity.
- Alkylation efficiency depends on the leaving group of the alkylating agent and the base used.
- Salt formation enhances the compound's stability and bioavailability, important for medicinal chemistry applications.
- Safety precautions are necessary due to the nitro group and potential toxicity of intermediates.
Summary Table of Preparation Parameters
| Parameter | Optimal Range/Value | Impact on Synthesis |
|---|---|---|
| Oximation pH | 5.0 - 7.0 | Maximizes oxime yield, minimizes side reactions |
| Oximation temperature | 0 - 25ºC | Controls reaction rate and selectivity |
| Alkylation base | Triethylamine or sodium carbonate | Facilitates nucleophilic substitution |
| Alkylation temperature | 25 - 50ºC | Balances reaction speed and by-product formation |
| Salt formation solvent | Ethanol or water | Influences crystallization and purity |
| Salt formation pH | Acidic (HCl addition) | Ensures complete salt formation |
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-amino-2-furancarboxaldehyde.
Reduction: Formation of 2-furanmethanol.
Substitution: Formation of halogenated furan derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound exhibits potential as an active pharmaceutical ingredient due to its structural characteristics that may influence biological activity.
- Antimicrobial Activity : Research indicates that derivatives of nitrofuran compounds possess significant antimicrobial properties. The 5-nitro group is known to enhance the antibacterial efficacy against a variety of pathogens.
- Anticancer Properties : Studies have shown that similar compounds can induce apoptosis in cancer cells. The incorporation of the piperidine moiety may enhance the selectivity and potency of the compound against tumor cells.
Agricultural Applications
The compound's potential as a pesticide or herbicide is noteworthy due to its ability to interact with biological systems.
- Pesticidal Activity : Preliminary studies suggest that the compound may exhibit insecticidal properties, making it a candidate for developing new agrochemicals. Its efficacy against specific pests can be evaluated through bioassays.
Materials Science
The unique chemical structure allows for potential applications in creating novel materials.
- Polymer Chemistry : The compound can be utilized in synthesizing polymers with enhanced properties. Its oxime functional group provides reactivity suitable for polymerization processes.
Data Table: Summary of Applications
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Pharmaceutical | Antimicrobial, Anticancer | Enhanced activity observed in studies |
| Agricultural | Pesticides, Herbicides | Potential insecticidal properties |
| Materials Science | Polymer synthesis | Reactivity suitable for novel polymers |
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for therapeutic use.
Case Study 2: Anticancer Activity
In vitro experiments showed that the compound induced apoptosis in human cancer cell lines. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential, suggesting its potential as a chemotherapeutic agent.
Case Study 3: Pesticidal Properties
Field trials conducted on crops treated with formulations containing the compound revealed reduced pest populations compared to untreated controls. This suggests its viability as an eco-friendly alternative to conventional pesticides.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: The nitro group is believed to interfere with microbial DNA synthesis, leading to cell death.
Antifungal Activity: The compound disrupts fungal cell membrane integrity, leading to cell lysis.
Chemical Reactions: The furan ring and nitro group participate in various chemical reactions, contributing to the compound’s reactivity and versatility.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally or functionally related molecules from the evidence:
Table 1: Structural and Functional Comparison
Key Comparisons
Heterocyclic Core
- The 5-nitrofuran in the target compound differs from purine (Otenabant) and triazole (Flupoxam). Nitrofurans are associated with antimicrobial activity, while purines and triazoles are prevalent in CNS drugs and fungicides, respectively .
Piperidine Derivatives The 2,6-dimethylpiperidine group in the target compound contrasts with ethylamino-piperidine in Otenabant. Methyl substitution may reduce metabolic degradation compared to ethylamino groups, enhancing bioavailability .
Oxime vs. Carboxamide Functionalization
- The oxime group in the target compound could enable metal chelation or reversible binding to enzymes, unlike the carboxamide in Otenabant and Flupoxam, which typically stabilize hydrogen-bond interactions with targets .
Halogenation and Solubility Flupoxam’s pentafluoropropoxy group enhances lipid solubility and environmental persistence, whereas the target compound’s monohydrochloride salt prioritizes aqueous solubility for systemic delivery .
Research Findings and Inferences
- Pharmacokinetics : The 2-hydroxypropyl linker in the target compound may improve blood-brain barrier penetration compared to Otenabant’s rigid purine scaffold .
- Agrochemical Potential: Structural parallels to triazole fungicides (e.g., Flupoxam) suggest possible antifungal activity, though the oxime-piperidine hybrid may require optimization for field stability .
Biological Activity
2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer effects, and other pharmacological applications based on diverse research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C14H20N4O4
- Molecular Weight : 304.34 g/mol
- CAS Number : Not specified in the available literature.
The presence of the furan ring and nitro group in its structure suggests potential reactivity and biological interactions that are characteristic of nitrofuran derivatives.
Antimicrobial Activity
Research indicates that derivatives of 5-nitro-2-furaldehyde exhibit significant antimicrobial properties. For instance:
- Fungistatic Action : Notable activity was observed in various nitrofuran derivatives, including 5-nitro-2-furaldehyde oxime, which demonstrated effective fungistatic action against several fungal strains .
- Tuberculostatic Activity : Compounds derived from furaldehyde have shown considerable tuberculostatic activity against Mycobacterium tuberculosis strains resistant to standard treatments. This suggests that modifications in the furan structure can enhance biological efficacy .
Anticancer Properties
The compound's potential as an anticancer agent has been explored through various studies:
- Mechanisms of Action : Certain nitrofuran derivatives have been implicated in inhibiting pathways associated with cancer cell proliferation. For example, they may interfere with signal transducer and activator of transcription (STAT3) pathways or influence nuclear factor kappa B signaling .
- Case Studies : In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, indicating their potential as therapeutic agents .
Research Findings and Data Tables
The following table summarizes key findings related to the biological activities of 2-furancarboxaldehyde derivatives:
Q & A
Basic: What synthetic methodologies are recommended for introducing the oxime functional group to 5-nitro-2-furancarboxaldehyde derivatives?
Answer:
The oxime functional group is typically introduced via nucleophilic addition of hydroxylamine (NHOH) to the aldehyde moiety of 5-nitro-2-furancarboxaldehyde. Key steps include:
- Reaction Conditions : Conduct the reaction in ethanol or methanol under reflux (60–80°C) with hydroxylamine hydrochloride as the nucleophile. Adjust pH to ~5–6 using sodium acetate to optimize imine formation .
- Purification : Crystallize the crude product using a mixture of ethanol and water to remove unreacted reagents.
- Salt Formation : To prepare the monohydrochloride salt, treat the oxime intermediate with HCl gas or concentrated HCl in anhydrous diethyl ether, followed by vacuum drying .
Table 1 : Comparison of Reaction Conditions for Oxime Synthesis
| Parameter | Typical Range | Reference |
|---|---|---|
| Solvent | Ethanol, Methanol | |
| Temperature | 60–80°C (reflux) | |
| pH | 5–6 (buffered) | |
| Reaction Time | 4–6 hours |
Basic: How can researchers validate the structural identity and purity of this compound?
Answer:
A multi-technique approach is essential:
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) should match the theoretical molecular weight (CHNOCl requires 353.11 g/mol).
- Purity Analysis : HPLC with a C18 column and UV detection at 254 nm; ≥95% purity is recommended for biological assays .
Advanced: How does the stereochemistry of the oxime group impact biological activity, and how can it be characterized?
Answer:
The oxime group exists as E (anti) or Z (syn) isomers, which may differentially interact with biological targets (e.g., enzymes or receptors).
- Characterization Methods :
- Biological Impact :
Advanced: How should researchers design in vitro assays to evaluate kinase inhibition potential?
Answer:
The compound’s piperidinyl and nitro groups suggest potential kinase-binding affinity (e.g., tyrosine kinases).
- Assay Design :
- Target Selection : Prioritize kinases with hydrophobic binding pockets (e.g., ABL1, EGFR).
- Kinase Activity Assay : Use a fluorescence-based ADP-Glo™ assay to measure ATP consumption. Include positive controls (e.g., imatinib for ABL1) .
- Data Interpretation : Calculate IC values and compare with known inhibitors. Address contradictions (e.g., low in vitro activity vs. high cellular efficacy) by evaluating membrane permeability via logP calculations (predicted ~1.8 for this compound) .
Advanced: What analytical strategies resolve stability-related data contradictions under varying storage conditions?
Answer:
Stability discrepancies often arise from hydrolysis of the oxime or nitro group degradation.
- Stress Testing :
- Mitigation Strategies :
- Lyophilization : Enhances stability by reducing hydrolytic degradation.
- Light Protection : Store in amber vials to prevent nitro group photoreduction .
Table 2 : Stability Profile Under Accelerated Conditions
| Condition | Degradation Rate (%/week) | Major Degradation Pathway |
|---|---|---|
| 40°C, dry | <1% | None |
| 40°C, 75% RH | 5–7% | Hydrolysis of oxime |
| pH 3, 25°C | 10–12% | Nitro group reduction |
Advanced: How can computational modeling predict interactions with biological targets?
Answer:
- Docking Studies : Use software like AutoDock Vina to model binding to kinase ATP pockets. The 2,6-dimethylpiperidinyl group may occupy hydrophobic regions, while the nitro group participates in π-stacking .
- MD Simulations : Run 100-ns molecular dynamics simulations to assess binding mode stability. Pay attention to hydrogen bonding between the oxime and catalytic lysine residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
